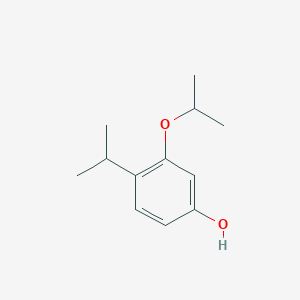

3-Isopropoxy-4-isopropylphenol

Description

3-Methyl-4-isopropylphenol (CAS 3228-02-2) is a substituted phenolic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.2176 g/mol . Its IUPAC name reflects the positions of its substituents: a methyl group at the 3-position and an isopropyl group at the 4-position of the phenolic ring. The compound is also known by several synonyms, including o-Cymen-5-ol, p-Thymol, and 4-Isopropyl-m-cresol . Structurally, it belongs to the class of alkyl-substituted phenols, which are widely studied for their antimicrobial, antioxidant, and industrial applications.

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-propan-2-yl-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C12H18O2/c1-8(2)11-6-5-10(13)7-12(11)14-9(3)4/h5-9,13H,1-4H3 |

InChI Key |

BUSFEVDYGOYDFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the formation of the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where phenol derivatives are reacted with alkylating agents under controlled conditions. Catalysts such as sulfuric acid or trifluoromethane sulfonic acid can be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-4-isopropylphenol undergoes various chemical reactions, including:

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.

Common Reagents and Conditions:

Oxidation: Iron(III) chloride in aqueous solutions.

Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of bases like potassium carbonate.

Major Products:

Oxidation Products: Quinone methides and dimeric or oligomeric compounds.

Substitution Products: Ethers and esters of this compound.

Scientific Research Applications

3-Isopropoxy-4-isopropylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-isopropylphenol involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption leads to cell lysis and death, making it effective against bacteria and fungi . Additionally, its phenolic hydroxyl group acts as a nucleophile, facilitating the formation of bonds with electrophilic carbon atoms in organic syntheses .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Structural Isomers and Analogues

3-Methyl-4-isopropylphenol shares structural similarities with other alkylphenols, differing primarily in the positions and types of substituents. Key analogues include:

Thymol (5-Methyl-2-isopropylphenol)

- Molecular Formula : C₁₀H₁₄O

- CAS : 89-83-8

- Substituents : Methyl at position 5, isopropyl at position 2.

- Properties: Thymol is a well-characterized antiseptic agent with a boiling point of 233°C and notable volatility. Its antimicrobial efficacy is attributed to the ortho-substitution pattern, which enhances membrane disruption in microbial cells.

Carvacrol (5-Isopropyl-2-methylphenol)

- Molecular Formula : C₁₀H₁₄O

- CAS : 499-75-2

- Substituents : Methyl at position 2, isopropyl at position 3.

- Properties: Carvacrol, an isomer of thymol, exhibits similar antimicrobial activity but higher thermal stability (boiling point: 237°C). The para-substitution of the isopropyl group may influence its solubility in nonpolar solvents.

4-Isopropylphenol

- Molecular Formula : C₉H₁₂O

- CAS : 99-89-8

- Substituents : Single isopropyl group at position 4.

- Properties: Lacking the methyl group, this simpler analogue has a lower molecular weight (136.19 g/mol) and reduced antimicrobial potency compared to 3-Methyl-4-isopropylphenol.

Physicochemical and Functional Comparisons

The table below summarizes key differences:

Key Observations:

Substituent Positioning: The antimicrobial activity of phenolic compounds is highly dependent on substituent placement. Thymol and carvacrol, with ortho/para-substituted isopropyl groups, exhibit stronger activity than 4-isopropylphenol, which lacks a methyl group.

Thermal Stability : Carvacrol’s higher boiling point compared to thymol suggests that para-substituted isopropyl groups may enhance thermal resilience.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.